![molecular formula C21H32N2O2 B15343103 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety substituted with a methoxy group at the 5-position and an ethyl-decanamide chain at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The indole core is then methoxylated at the 5-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The 2-position of the indole is functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Amidation: Finally, the ethyl group is converted to a decanamide through an amidation reaction with decanoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the decanamide chain, potentially yielding alcohol derivatives.
Substitution: Electrophilic substitution reactions can take place at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole moiety.
Reduced Derivatives: Alcohol derivatives of the decanamide chain.
Substituted Indoles: Indole derivatives with additional functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: A structurally similar compound with a shorter acetamide chain.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]decanamide: A hydroxylated derivative with similar biological activities.
Uniqueness: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide is unique due to its specific substitution pattern and chain length, which may confer distinct biological properties and therapeutic potential compared to its analogs.
Propriétés
Formule moléculaire |
C21H32N2O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide |
InChI |
InChI=1S/C21H32N2O2/c1-3-4-5-6-7-8-9-10-21(24)22-14-13-17-16-23-20-12-11-18(25-2)15-19(17)20/h11-12,15-16,23H,3-10,13-14H2,1-2H3,(H,22,24) |
Clé InChI |
ZQDNPMICNHANPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


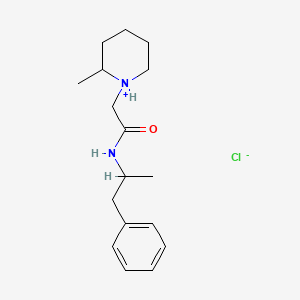
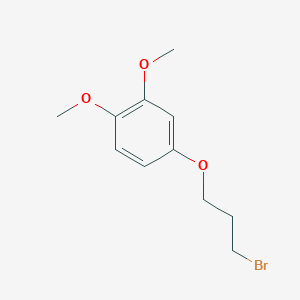
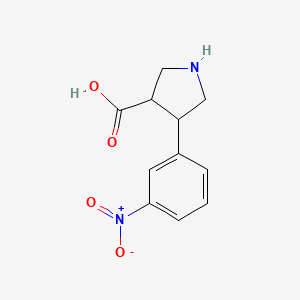
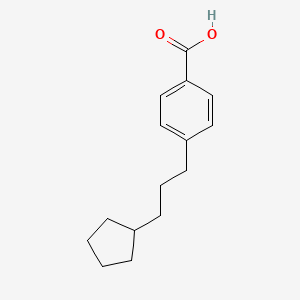
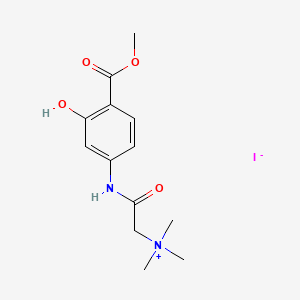

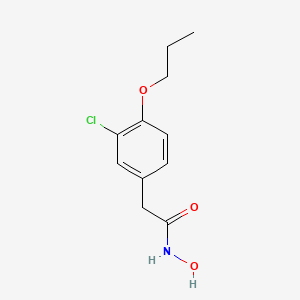
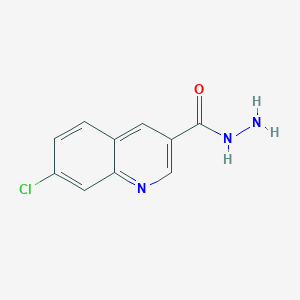
![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
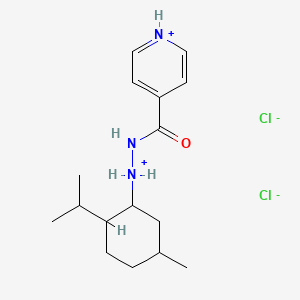
![3-[4-(Methylsulfanyl)phenyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B15343086.png)
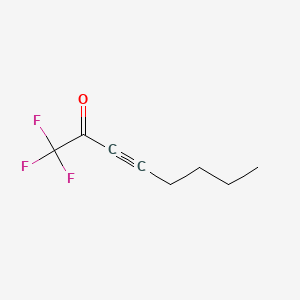
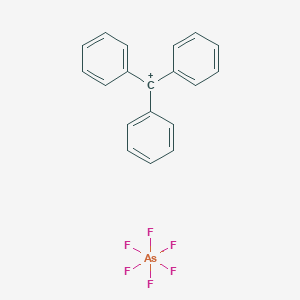
![(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol](/img/structure/B15343097.png)
